The synthesis of 4-methyl-8-(4-methylbenzoyl)-9-phenyl-2H-furo[2,3-h]chromen-2-one and its analogs has been described in the literature []. Although the specific details for this exact compound may not be fully elaborated, the general approach for synthesizing similar angelicin derivatives often involves a multi-step process. These steps can include:
Research suggests that 4-methyl-8-(4-methylbenzoyl)-9-phenyl-2H-furo[2,3-h]chromen-2-one and its analogs exhibit anti-influenza activity []. Specifically, these compounds are believed to inhibit the activity of the ribonucleoprotein (RNP) complex []. The RNP complex is crucial for the replication and transcription of the influenza virus, making it an attractive target for antiviral drug development. While the precise details of how these compounds interact with the RNP complex are still under investigation, the inhibition of RNP activity likely disrupts the viral life cycle, ultimately leading to a reduction in viral replication.
One of the primary applications explored for 4-methyl-8-(4-methylbenzoyl)-9-phenyl-2H-furo[2,3-h]chromen-2-one and its analogs is in the development of anti-influenza drugs []. The compound's ability to inhibit the RNP complex, which is essential for influenza virus replication, makes it a potential candidate for further research and development as a novel antiviral agent [].
CAS No.: 137945-48-3
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4